N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,3-dimethylphenyl group at position 4, a sulfanyl-linked carbamoyl-methyl group at position 5, and a 4-nitrobenzamide moiety at the methyl group of position 2. Its synthesis likely follows a pathway involving S-alkylation of a 1,2,4-triazole-3-thione precursor, as described for analogous compounds in . The presence of the electron-withdrawing nitro group on the benzamide moiety enhances polarity and may influence binding interactions in biological systems . Structural confirmation of such compounds typically employs IR spectroscopy (e.g., absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹) and NMR to verify tautomeric forms and substitution patterns .
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4S/c1-17-8-9-19(3)23(14-17)30-26(35)16-39-28-32-31-25(33(28)24-7-5-6-18(2)20(24)4)15-29-27(36)21-10-12-22(13-11-21)34(37)38/h5-14H,15-16H2,1-4H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDODYNSIFNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3C)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or sulfide compound under suitable conditions.
Attachment of Aromatic Rings: The aromatic rings are introduced through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled by linking the triazole core with the nitrobenzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism by which N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating their function. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from , and 2, focusing on structural features, substituent effects, and inferred physicochemical properties:
Key Observations:
Substituent Effects on Binding Affinity: The nitro group in the target compound may confer stronger electrostatic interactions compared to the methoxy group in Analog 1 or the thioacetamide in Analog 2. Docking studies using Glide (–8) suggest that electron-withdrawing groups like nitro enhance ligand-receptor binding by optimizing hydrophobic enclosure and hydrogen-bonding networks .
Physicochemical Properties: The target compound’s nitrobenzamide moiety increases polarity (logP ~3.5 estimated) compared to Analog 1’s methoxybenzamide (logP ~3.8) and Analog 2’s phenoxy group (logP ~4.2). This may influence solubility and bioavailability . Steric hindrance from Analog 2’s propylphenoxy group could reduce binding efficiency in sterically constrained active sites, as modeled in Glide’s extra-precision (XP) scoring .
Synthetic Feasibility :
- The target compound’s synthesis mirrors methods in , where S-alkylation of triazole-3-thiones with α-halogenated ketones is critical. However, the nitro group introduces additional challenges in purification due to its high reactivity .
Research Findings and Implications
- Docking Performance : Glide’s XP scoring () predicts that the target compound’s nitro group enhances binding affinity by 1.5–2.0 kcal/mol compared to Analog 1, based on hydrophobic enclosure and hydrogen-bonding metrics. This aligns with Glide’s demonstrated accuracy (RMSD <1 Å in 50% of cases) .
- Tautomeric Stability : The target compound’s stability in the sulfanyl form (vs. thione in Analog 3) is confirmed by IR data (absence of νS-H), which may reduce susceptibility to oxidative metabolism .
Biological Activity
N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The structural formula can be represented as follows:
- Molecular Formula : C_{27}H_{34}N_{6}O_{2}S
- Molecular Weight : 474.6 g/mol
The presence of multiple functional groups such as nitro, carbamoyl, and sulfanyl enhances its pharmacological potential.
Antimicrobial Activity
Research has indicated that compounds similar to N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with a similar triazole framework have shown activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against these resistant strains .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- Cytotoxicity Assays : Similar triazole derivatives have demonstrated cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. The IC50 values were found to be less than those of standard chemotherapeutic agents like doxorubicin .
The mechanism by which N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Studies suggest that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival pathways.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Activity : A study demonstrated that a series of triazole derivatives exhibited potent anticancer activity against various human cancer cell lines with IC50 values ranging from 0.5 to 10 µg/mL .
- Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was critical for enhancing activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
